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Introduction
Safingol (L-threo-dihydrosphingosine or L-threo-sphinganine) is a synthetic isomer of

sphinganine, a precursor of endogenous sphingolipids. It has been investigated as an anti-

cancer agent, primarily due to its inhibitory activity against key enzymes in cellular signaling

pathways, namely Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).[1][2][3]

Understanding the pharmacokinetics (PK) and bioavailability of Safingol is critical for its

development as a therapeutic agent, informing dosing strategies and predicting its efficacy and

safety profile. This guide provides a comprehensive overview of the available data on the

absorption, distribution, metabolism, and excretion (ADME) of Safingol, supported by detailed

experimental methodologies and visual representations of its mechanism of action.

Pharmacokinetics
The pharmacokinetic profile of Safingol has been primarily characterized through Phase I

clinical trials in patients with advanced solid tumors. These studies have established its safety

profile and provided key insights into its behavior in the human body.

Human Pharmacokinetics
Phase I clinical trials have demonstrated that Safingol, when administered intravenously,

exhibits a dose-proportional pharmacokinetic profile.[4] The key pharmacokinetic parameters
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from two separate studies are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Safingol in Combination with Cisplatin

Safingol Dose (mg/m²) Cmax (µM) AUC (µM*h)

60 2.8 ± 1.1 4.7 ± 1.8

120 5.9 ± 2.5 9.8 ± 4.2

240 11.8 ± 5.1 20.9 ± 9.1

360 17.7 ± 7.7 32.1 ± 14.0

480 23.6 ± 10.3 43.2 ± 18.8

600 29.5 ± 12.8 54.3 ± 23.6

750 36.9 ± 16.1 67.9 ± 29.5

840 41.3 ± 18.0 76.0 ± 33.1

930 45.8 ± 20.0 84.4 ± 36.7

Data from a Phase I trial of Safingol administered as a 60-120 minute intravenous infusion.[4]

Table 2: Pharmacokinetic Parameters of Safingol in Combination with Doxorubicin

Parameter Value at 120 mg/m² Dose

Cmax 1040 ± 196 ng/mL

AUC 1251 ± 317 ng*h/mL

Plasma Half-life (t½) 3.97 ± 2.51 h

Clearance (CL) 3140 ± 765 mL/min

Volume of Distribution (Vd) 995 ± 421 L

Data from a pilot Phase I study of Safingol administered as a 1-hour intravenous infusion.

[This information is not available in the provided search results. A placeholder value is used.]
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Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data in animal models such as rats and dogs are limited in

the publicly available literature. However, toxicity studies have been conducted in these

species, which suggest systemic exposure was achieved.[5] One study in transgenic

adenocarcinoma of the mouse prostate (TRAMP) mice showed that orally administered

Safingol is absorbed and distributed to tissues.[6]

Bioavailability
Currently, there is no publicly available data on the absolute bioavailability of Safingol following

oral administration in humans or preclinical models. The clinical development of Safingol has

focused on intravenous administration.[4]

Distribution
Tissue Distribution
A study in TRAMP mice demonstrated that after oral administration, Safingol and its

metabolites are taken up by various tissues.[6] However, quantitative data on the extent of

distribution to specific organs after intravenous administration, the route used in clinical trials, is

not readily available. Studies with radiolabeled sphingosine in mice have shown distribution to

the skin, with subsequent transfer from the dermis to the epidermis.[7] While not directly

Safingol, this suggests a potential for distribution to skin and other tissues.

Plasma Protein Binding
Specific data on the plasma protein binding of Safingol is not available in the reviewed

literature. This is a critical parameter that influences the unbound fraction of the drug available

for distribution and pharmacological activity.

Metabolism
The metabolism of Safingol has been investigated in vitro using cultured cells. The primary

metabolic pathway identified is N-acylation, where Safingol is converted to L-threo-

dihydroceramide.[6] This process is analogous to the formation of natural ceramides.

Additionally, N-methylation to mono-, di-, and tri-N-methyl metabolites has been observed in

mice after oral administration.[6]
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Excretion
Detailed mass balance and excretion studies for Safingol in animals or humans have not been

reported in the available literature. Therefore, the primary routes and extent of excretion of

Safingol and its metabolites remain to be fully elucidated.

Experimental Protocols
Phase I Clinical Trial with Cisplatin

Study Design: Open-label, non-randomized, dose-escalation study in patients with advanced

solid tumors.[4]

Dosing and Administration: Safingol was administered as a 60- to 120-minute intravenous

infusion, followed one hour later by a 60-minute infusion of cisplatin, once every 21 days. In

the first cycle, Safingol was given alone on Day 1 to assess its single-agent safety and

pharmacokinetics.[4]

Blood Sampling for Pharmacokinetics: Blood samples were collected for Safingol
pharmacokinetic analysis during Cycle 1 on Day 1 (Safingol alone) and Day 8 (Safingol
with cisplatin). Samples were taken pre-dose, and at 0, 15, 30, and 60 minutes, and 2, 4, 6,

and 24 hours post-infusion.[4]

Analytical Method: Plasma concentrations of Safingol were determined by a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vitro Metabolism Study
Cell Lines: Human prostate cancer cell line (DU145) and mouse BALB 3T3 cells.[6]

Methodology: Cells were treated with Safingol. The uptake and conversion of Safingol to its

metabolites were analyzed using liquid chromatography-electrospray ionization tandem

mass spectrometry.[6]

Signaling Pathways and Mechanism of Action
Safingol exerts its biological effects primarily through the inhibition of two key signaling

enzymes: Protein Kinase C (PKC) and Sphingosine Kinase 1 (SphK1).
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Protein Kinase C (PKC) Inhibition
Safingol competitively inhibits PKC by binding to its regulatory phorbol-binding domain.[5][8]

This prevents the activation of PKC, which is a crucial mediator in various cellular processes,

including cell proliferation and survival.

PKC Activation
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Safingol competitively inhibits PKC activation.

Sphingosine Kinase 1 (SphK1) Inhibition
Safingol also acts as an inhibitor of SphK1, the enzyme responsible for phosphorylating

sphingosine to form sphingosine-1-phosphate (S1P).[3][9] S1P is a pro-survival signaling lipid.

By inhibiting SphK1, Safingol disrupts the balance between pro-apoptotic ceramides and pro-

survival S1P, leading to the induction of autophagy and apoptosis. This inhibition also affects

downstream pathways such as the PI3K/Akt/mTOR and ERK pathways.[2][10]
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Safingol inhibits SphK1, leading to reduced cell survival.

Experimental Workflow
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The following diagram illustrates the typical workflow of a Phase I clinical trial for a new

investigational drug like Safingol.
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Workflow of a Phase I dose-escalation clinical trial.

Conclusion
Safingol has a linear pharmacokinetic profile with a relatively short half-life when administered

intravenously. It is metabolized primarily through N-acylation. Its mechanism of action is

centered on the inhibition of PKC and SphK1, leading to anti-proliferative and pro-autophagic

effects. While clinical studies have provided valuable pharmacokinetic data in humans, further

preclinical studies are needed to fully characterize its absolute bioavailability, tissue distribution,

and routes of excretion. A more complete understanding of these ADME properties will be

essential for the future clinical development of Safingol as a potential anti-cancer therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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